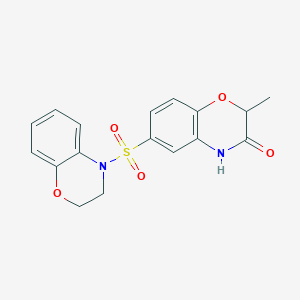
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained significant attention in the scientific community due to its potential use in various fields.
作用機序
The mechanism of action of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways. It may also disrupt the cell membrane of certain pests, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound may have both biochemical and physiological effects. Biochemically, it may inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and cancer cell proliferation. Physiologically, it may lead to the death of certain pests and weeds.
実験室実験の利点と制限
The advantages of using 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its potential for use in multiple fields, its ability to inhibit certain enzymes and proteins, and its potential for use in the synthesis of other materials. The limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to fully understand its potential applications.
将来の方向性
There are several future directions for the research of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. These include further investigation into its mechanism of action, its potential use in the development of new anti-inflammatory and anti-cancer drugs, its potential use as a herbicide and insecticide, and its potential use in the synthesis of new materials. Additionally, further research is needed to fully understand its toxicity and potential side effects.
In conclusion, this compound is a compound with potential applications in various fields. While its mechanism of action is not fully understood, research has shown that it may have anti-inflammatory, anti-cancer, herbicidal, and insecticidal properties. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-5-methylbenzenesulfonamide with 2-hydroxybenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to obtain the final compound.
科学的研究の応用
Research has shown that 6-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been shown to have herbicidal and insecticidal activities. In material science, it has been used as a building block for the synthesis of polymers and other materials.
特性
分子式 |
C17H16N2O5S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
6-(2,3-dihydro-1,4-benzoxazin-4-ylsulfonyl)-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H16N2O5S/c1-11-17(20)18-13-10-12(6-7-15(13)24-11)25(21,22)19-8-9-23-16-5-3-2-4-14(16)19/h2-7,10-11H,8-9H2,1H3,(H,18,20) |
InChIキー |
CCICZPGCXMHHPA-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
正規SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N3CCOC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)

![2-[3-({3-Nitrobenzylidene}amino)-4-methylphenyl]-4-methyl-1,3-benzoxazole](/img/structure/B269528.png)

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![2-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B269536.png)
